Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate
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Description
Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It contains a total of 35 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic secondary amine, and 1 Pyridine .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic secondary amine, and 1 Pyridine .Scientific Research Applications
Supramolecular Assembly Formation
Diethyl aryl amino methylene malonate (DAM) derivatives, which are closely related to the specified compound, have been studied for their crystal structures through single crystal X-ray diffraction. These studies reveal a co-planar conformation of the molecules and the presence of strong intramolecular N–H⋯O hydrogen bonding, which forms specific graph-set motifs. Such insights are crucial for understanding the molecular basis of supramolecular assembly formation, highlighting the role of non-covalent interactions in these processes (Shaik, Angira, & Thiruvenkatam, 2019).
Synthesis of Nitrogen-Containing Carboxylic Acids
The compound has been identified as a key intermediate in the synthesis of small molecule anticancer drugs. A study demonstrates a rapid and efficient method for synthesizing this compound, providing a pathway to produce nitrogen-containing water-soluble carboxylic acids, which are crucial intermediates in developing small molecule kinase inhibitors (Xiong et al., 2018).
Heterocyclic Chemistry
Research into the reactivity of diethyl malonate derivatives, including compounds structurally similar to the specified chemical, has led to the development of new synthetic pathways for creating heterocyclic compounds. These pathways are instrumental in the synthesis of various heterocycles, which are foundational structures in many pharmaceuticals and biologically active molecules. The manipulation of diethyl malonate derivatives has been shown to yield diverse heterocyclic systems through cyclization reactions, underscoring the versatility of these compounds in synthetic organic chemistry (Kato, Kimura, & Tanji, 1978).
properties
IUPAC Name |
diethyl 2-[[(5-chloropyridin-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRWZEILYDFBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365855 |
Source
|
Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16867-57-5 |
Source
|
Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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